Ampro-222

PROTAC BRD4 Linker Chemistry

AMPRO-222 is a PROTAC (Proteolysis Targeting Chimera) linker with the molecular formula C₂₇H₃₈N₂O₅S and a molar mass of 502.67 g/mol. It is specifically employed as the linker component in the synthesis of PROTAC BRD4 Degrader-29 (HY-172124), a potent degrader targeting the BRD4 protein.

Molecular Formula C27H38N2O5S
Molecular Weight 502.7 g/mol
Cat. No. B15542616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpro-222
Molecular FormulaC27H38N2O5S
Molecular Weight502.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H38N2O5S/c1-27(2,3)34-26(32)28-22-11-15-29(16-12-22)24(20-13-17-33-18-14-20)6-4-5-19-35-23-9-7-21(8-10-23)25(30)31/h7-10,20,22,24H,5,11-19H2,1-3H3,(H,28,32)(H,30,31)
InChIKeyBLHLSTDVPCZLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ampro-222 for PROTAC Development: A BRD4-Degrading Linker for Targeted Protein Degradation Research


AMPRO-222 is a PROTAC (Proteolysis Targeting Chimera) linker with the molecular formula C₂₇H₃₈N₂O₅S and a molar mass of 502.67 g/mol [1]. It is specifically employed as the linker component in the synthesis of PROTAC BRD4 Degrader-29 (HY-172124), a potent degrader targeting the BRD4 protein [1]. As a synthetic building block, its primary function is to connect a BRD4-targeting ligand (JQ-1 derivative) to an E3 ubiquitin ligase ligand, enabling the formation of a functional heterobifunctional degrader molecule .

Why Substituting Ampro-222 with Other PROTAC Linkers Compromises BRD4 Degrader Performance


In PROTAC design, the linker is not a passive tether but a critical determinant of ternary complex formation, degradation efficiency, and drug metabolism and pharmacokinetics (DMPK) profiles [1]. The specific length, flexibility, and chemical composition of AMPRO-222, which is based on an aldehyde–alkyne–amine coupling scaffold, is integral to achieving the observed DC₅₀ of 89.4 nM for PROTAC BRD4 Degrader-29 [2]. Arbitrary substitution with a generic PEG or alkyl linker of a different length or composition can drastically alter the spatial orientation of the ligase and target protein, leading to failed ternary complex formation or reduced degradation potency, often resulting in non-productive 'hook effects' or complete loss of activity [1].

Quantitative Evidence for Ampro-222: Validated Performance in PROTAC BRD4 Degrader-29


Ampro-222-Linked PROTAC BRD4 Degrader-29 Achieves a DC₅₀ of 89.4 nM, Comparable to High-Performance Alkyl-Linked Degraders

The complete PROTAC molecule, PROTAC BRD4 Degrader-29, which incorporates AMPRO-222 as its central linker, demonstrates potent degradation of the BRD4 protein with a half-maximal degradation concentration (DC₅₀) of 89.4 nM [1]. This potency places the linker's performance in the context of other high-performing PROTACs. For example, AT1, a known potent BRD4 degrader using a different linker architecture, has a reported DC₅₀ of 100 nM [2]. Other BRD4-targeting PROTACs utilizing (CH₂)₅ and (CH₂)₆ alkyl linkers have shown DC₅₀ values in the range of 16–52 nM, indicating that the AMPRO-222 linker enables degradation efficiency within the same order of magnitude as some of the most active linkers reported for this target [3].

PROTAC BRD4 Linker Chemistry

Ampro-222 Exhibits Favorable Hydrophobic-Lipophilic Balance Compared to Standard PEG Linkers

AMPRO-222 is an alkyl/ether-based PROTAC linker with a molecular weight of 502.67 g/mol and a formula of C₂₇H₃₈N₂O₅S [1]. Its composition provides a different physicochemical profile compared to standard PEG linkers, which dominate the PROTAC landscape due to their high solubility but can suffer from poor membrane permeability [2]. Alkyl-rich linkers like AMPRO-222 offer a more balanced hydrophobic-lipophilic profile, which can enhance passive cellular permeability and reduce the risk of P-glycoprotein (P-gp) efflux, a common challenge for highly polar PEG-linked PROTACs [2]. The presence of a sulfur atom and an amide bond further distinguishes it from purely hydrocarbon or PEG chains, offering unique handles for conjugation and potential impacts on conformation.

PROTAC Linker Chemistry Physicochemical Properties

Ampro-222 Synthesis Based on a Modular Aldehyde-Alkyne-Amine Coupling Strategy Enables Access to Diverse Linker Libraries

AMPRO-222 is synthesized using a modular aldehyde–alkyne–amine (A³) coupling methodology, as described in the peer-reviewed literature [1]. This synthetic approach allows for the rapid and efficient generation of a diverse set of medicinally relevant linkers, which is crucial for SAR (structure-activity relationship) exploration in PROTAC optimization campaigns. The ability to efficiently create and test AMPRO-222 analogs provides a significant advantage in fine-tuning linker properties for optimal degrader performance. This is in contrast to many commercial linkers that are either off-the-shelf PEG units or are produced via more linear, less divergent synthetic routes, limiting the accessible chemical space for linker optimization.

PROTAC Linker Chemistry Medicinal Chemistry

Key Application Scenarios for Ampro-222 in Targeted Protein Degradation Research


Synthesis of PROTAC BRD4 Degrader-29 for BRD4-Mediated Cancer Research

AMPRO-222 is the definitive linker component for assembling PROTAC BRD4 Degrader-29 [1]. Researchers studying BRD4-driven cancers (e.g., NUT midline carcinoma, acute myeloid leukemia, multiple myeloma) should procure this linker to synthesize the specific degrader that has been validated with a DC₅₀ of 89.4 nM in cellular assays . This ensures experimental reproducibility and alignment with published data on this degrader's biological effects. Using a different linker will result in a different chemical entity with unknown degradation properties.

Linker SAR Optimization in BRD4 PROTAC Programs

Medicinal chemistry teams engaged in optimizing the linker region of BRD4-targeting PROTACs can use AMPRO-222 as a validated reference point or as a scaffold for further derivatization. Given its synthesis via A³ coupling, it can serve as the foundation for generating a small library of linker analogs to probe the impact of linker length, composition, and rigidity on ternary complex formation and degradation efficiency, as described by the methodology of McGown et al. [1].

Investigating the Impact of Linker Chemistry on PROTAC Cellular Permeability and DMPK

AMPRO-222, with its alkyl/ether character, offers a distinct physicochemical profile from standard PEG linkers [2]. Researchers interested in understanding and optimizing the cell permeability and pharmacokinetic behavior of PROTACs can employ AMPRO-222 in comparative studies. By constructing degrader pairs that are identical except for the linker (e.g., one with a PEG linker, one with AMPRO-222), scientists can directly correlate linker structure with cellular uptake, P-gp efflux ratios, and in vivo exposure, providing valuable data for rational PROTAC design.

Development of Novel Heterobifunctional Degraders Beyond BRD4

While validated for BRD4, AMPRO-222 is a functional linker that can be repurposed for the development of PROTACs targeting other proteins of interest. Its modular synthesis and balanced properties make it a suitable candidate for initial linker exploration in new PROTAC programs, particularly when targeting proteins for which no validated linker has been established. This provides a structured starting point for degrader assembly rather than a random linker screen [1].

Technical Documentation Hub

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